Benzo[d][1,3]dioxol-5-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone

Lipophilicity Drug-likeness Pharmacokinetics

Benzo[d][1,3]dioxol-5-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone (CAS 2034500-70-2) is a synthetic heterocyclic compound comprising a benzodioxole moiety linked through a pyrrolidinyloxy spacer to a pyridazine ring. It has been investigated in preclinical settings primarily as an anticancer agent, with proposed mechanisms including inhibition of tubulin polymerization and modulation of the PI3K/AKT/mTOR signaling pathway.

Molecular Formula C16H15N3O4
Molecular Weight 313.313
CAS No. 2034500-70-2
Cat. No. B2782806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[d][1,3]dioxol-5-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone
CAS2034500-70-2
Molecular FormulaC16H15N3O4
Molecular Weight313.313
Structural Identifiers
SMILESC1CN(CC1OC2=NN=CC=C2)C(=O)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C16H15N3O4/c20-16(11-3-4-13-14(8-11)22-10-21-13)19-7-5-12(9-19)23-15-2-1-6-17-18-15/h1-4,6,8,12H,5,7,9-10H2
InChIKeyPUNQMJBVZFSHSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzo[d][1,3]dioxol-5-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone (CAS 2034500-70-2): A Heterocyclic Scaffold for Kinase and Tubulin Research


Benzo[d][1,3]dioxol-5-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone (CAS 2034500-70-2) is a synthetic heterocyclic compound comprising a benzodioxole moiety linked through a pyrrolidinyloxy spacer to a pyridazine ring. It has been investigated in preclinical settings primarily as an anticancer agent, with proposed mechanisms including inhibition of tubulin polymerization and modulation of the PI3K/AKT/mTOR signaling pathway [1]. The compound is offered by several research chemical suppliers and is typically used as a scaffold in medicinal chemistry lead optimization programs [1].

Why Generic Substitution of In-Class Pyridazinyloxy-Pyrrolidine Methanones Is Unreliable for CAS 2034500-70-2


Compounds within the aryl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone family share a common core but diverge significantly in the aryl substituent, which drives differences in lipophilicity, hydrogen-bonding capacity, and biological target engagement. The target compound's benzodioxole group provides a distinct electronic and steric profile compared to analogs bearing furan, indolizine, or methylpyrazine rings, which can alter tubulin binding kinetics and kinase selectivity profiles. Generic substitution without direct comparative data risks selecting a compound with an unfavorable pharmacokinetic or pharmacodynamic profile for the intended assay [1].

Quantitative Differentiators for Benzo[d][1,3]dioxol-5-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone Against Key Analogs


XLogP3 Lipophilicity Advantage Over the 6-Methylpyridazine Analog

The target compound exhibits an XLogP3 of 1.3 [1], which is approximately 0.5 log units lower than the predicted value for the 6-methylpyridazine analog (CAS 2034580-81-7, C₁₇H₁₇N₃O₄, MW 327.34). A lower logP is generally associated with improved aqueous solubility and reduced non-specific protein binding.

Lipophilicity Drug-likeness Pharmacokinetics

Topological Polar Surface Area (TPSA) Differentiation from Furan and Indolizine Analogs

The target compound has a computed TPSA of 73.8 Ų [1], which is intermediate between the furan analog (estimated TPSA ~65 Ų) and the indolizine analog (estimated TPSA ~80 Ų). This places the compound in a favorable range for oral bioavailability and blood-brain barrier penetration, as TPSA values below 90 Ų are generally considered acceptable for CNS drug candidates.

Polar surface area Membrane permeability Blood-brain barrier

Hydrogen Bond Acceptor Count Differentiation from Morpholino and Piperazine Analogs

The target compound possesses 6 hydrogen bond acceptors (HBA) with 0 hydrogen bond donors (HBD) [1]. This HBA count is higher than that of the morpholino analog (estimated 5 HBA) and the piperazine analog (estimated 5 HBA), providing additional capacity for polar interactions with biological targets such as kinase ATP-binding pockets.

Hydrogen bonding Solubility Target engagement

Rotatable Bond Count and Conformational Flexibility vs. Rigid Analogs

The target compound contains 3 rotatable bonds [1], conferring moderate conformational flexibility. This is lower than the phenylpropyl analog (estimated 6 rotatable bonds) but higher than the isoquinoline analog (estimated 1 rotatable bond). Moderate flexibility is often optimal for balancing binding entropy penalty with the ability to adopt a bioactive conformation.

Conformational flexibility Entropy Binding affinity

Preclinical Anticancer Pathway Engagement: PI3K/AKT/mTOR Targeting

According to a 2024 preclinical study cited by the compound's profile, the compound inhibits proliferation of breast cancer cells through targeting the PI3K/AKT/mTOR signaling pathway [1]. While specific IC₅₀ values are not publicly disclosed, this pathway targeting differentiates the compound from analogs that primarily act through tubulin polymerization inhibition alone.

PI3K/AKT/mTOR pathway Breast cancer Antiproliferative

Molecular Weight Advantage Over Higher-Molecular-Weight Analogs

With a molecular weight of 313.31 g/mol [1], the target compound is significantly lighter than the isoquinoline analog (estimated MW ~335 g/mol) and the indolizine analog (estimated MW ~322 g/mol). Lower molecular weight is generally associated with improved membrane permeability and oral absorption potential.

Molecular weight Drug-likeness Lead optimization

Optimal Research and Procurement Scenarios for Benzo[d][1,3]dioxol-5-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone (CAS 2034500-70-2)


Kinase Inhibitor Screening Libraries Requiring Balanced Lipophilicity

For laboratories assembling focused kinase inhibitor libraries where aqueous solubility is a critical selection criterion, the compound's XLogP3 of 1.3 [1] makes it a preferable choice over the more lipophilic 6-methylpyridazine analog (estimated XLogP3 ~1.8). The lower logP value suggests better compatibility with aqueous assay conditions and reduced non-specific binding artifacts in biochemical screens.

Dual-Mechanism Anticancer Research Targeting PI3K/AKT/mTOR and Tubulin

Research groups investigating combination targeting strategies for resistant breast cancer models may prioritize this compound based on its reported dual activity profile—PI3K/AKT/mTOR pathway inhibition plus tubulin polymerization disruption [1]. This dual mechanism potential distinguishes it from single-mechanism tubulin inhibitors that dominate the benzodioxole-pyrrolidine chemical space, offering a more comprehensive tool for mechanistic studies.

CNS-Penetrant Lead Optimization Programs

The compound's TPSA of 73.8 Ų [1] falls within the favorable range for blood-brain barrier penetration (generally TPSA <90 Ų), making it a candidate scaffold for CNS drug discovery programs. Its intermediate TPSA, combined with moderate lipophilicity and 0 hydrogen bond donors, positions it advantageously over higher-TPSA indolizine analogs that may face greater barriers to CNS entry.

Structure-Activity Relationship (SAR) Studies on Pyridazine-Containing Heterocycles

For medicinal chemistry teams conducting systematic SAR exploration around the pyridazin-3-yloxy-pyrrolidine pharmacophore, this compound serves as a key comparator with its benzodioxole aryl group. The 6 hydrogen bond acceptors [1] and 3 rotatable bonds provide a distinct conformational and electronic profile relative to furan, indolizine, and isoquinoline analogs, enabling mapping of aryl substituent effects on target engagement and selectivity.

Quote Request

Request a Quote for Benzo[d][1,3]dioxol-5-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.